2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine
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Overview
Description
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-bromopyrazole intermediate, which is then reacted with azetidine derivatives under specific conditions to form the azetidinyl-pyrazole intermediate. This intermediate is subsequently coupled with a fluoropyrimidine derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to probe specific biochemical pathways and molecular mechanisms.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole
- 2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile
- 2-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine
Uniqueness
What sets 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine apart from similar compounds is its unique combination of a pyrazole ring, an azetidine ring, and a fluoropyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN5/c12-9-1-16-18(7-9)6-8-4-17(5-8)11-14-2-10(13)3-15-11/h1-3,7-8H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJUSXYBHMRJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)CN3C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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